molecular formula C13H13ClN2O B3003843 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide CAS No. 1333646-49-3

2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide

Cat. No.: B3003843
CAS No.: 1333646-49-3
M. Wt: 248.71
InChI Key: AYQUFJSSKXDHKU-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyanomethyl group, and a cyclopropane carboxamide moiety

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzyl cyanide with N-methylcyclopropane-1-carboxamide under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the development of new pharmaceuticals.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    2-(2-chlorophenyl)-N-(methyl)-N-(cyanomethyl)cyclopropane-1-carboxamide: This compound has a similar structure but differs in the substitution pattern on the cyclopropane ring.

    2-(2-chlorophenyl)-N-(cyanomethyl)-N-ethylcyclopropane-1-carboxamide: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.

    2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-16(7-6-15)13(17)11-8-10(11)9-4-2-3-5-12(9)14/h2-5,10-11H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQUFJSSKXDHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1CC1C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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